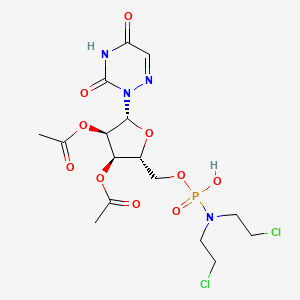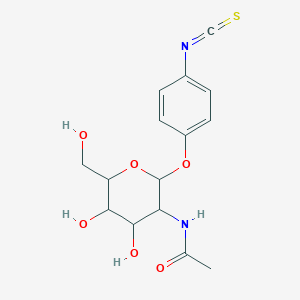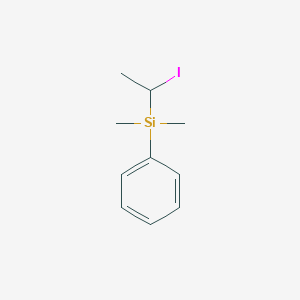
N,N'-Diacetyl-L-cystine bis(methylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diacetyl-L-cystine bis(methylamide) is a compound known for its unique chemical structure and properties It is a derivative of N-acetylcysteine, featuring a disulfide bond that links two cysteine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-L-cystine bis(methylamide) typically involves the acetylation of L-cystine followed by the introduction of methylamide groups. The reaction conditions often require the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The disulfide bond formation is achieved through oxidative coupling of the cysteine residues.
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine bis(methylamide) may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diacetyl-L-cystine bis(methylamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Diacetyl-L-cystine bis(methylamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond chemistry.
Biology: Investigated for its role in redox biology and as a potential antioxidant.
Medicine: Explored for its immunomodulatory properties and potential therapeutic applications in conditions such as atherosclerosis and hypersensitivity reactions.
Industry: Utilized in the development of novel materials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of N,N’-Diacetyl-L-cystine bis(methylamide) involves its ability to modulate redox reactions through its disulfide bond. The compound can undergo reversible oxidation and reduction, thereby influencing cellular redox states. Its molecular targets include enzymes and proteins involved in redox signaling pathways, contributing to its immunomodulatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetylcysteine with similar immunomodulatory properties.
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine bis(methylamide) with well-known antioxidant properties.
L-cystine: The oxidized dimer form of cysteine, serving as a building block for the synthesis of N,N’-Diacetyl-L-cystine bis(methylamide).
Uniqueness
N,N’-Diacetyl-L-cystine bis(methylamide) stands out due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compounds. The presence of acetyl and methylamide groups provides additional functional versatility, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
13028-62-1 |
|---|---|
Formule moléculaire |
C12H22N4O4S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-3-(methylamino)-3-oxopropyl]disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H22N4O4S2/c1-7(17)15-9(11(19)13-3)5-21-22-6-10(12(20)14-4)16-8(2)18/h9-10H,5-6H2,1-4H3,(H,13,19)(H,14,20)(H,15,17)(H,16,18)/t9-,10-/m1/s1 |
Clé InChI |
GMJXKVUCHONUPV-NXEZZACHSA-N |
SMILES isomérique |
CC(=O)N[C@H](CSSC[C@H](C(=O)NC)NC(=O)C)C(=O)NC |
SMILES canonique |
CC(=O)NC(CSSCC(C(=O)NC)NC(=O)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


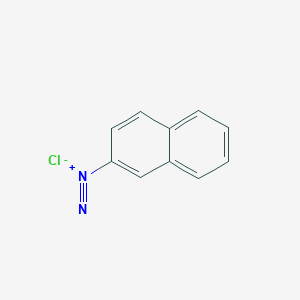
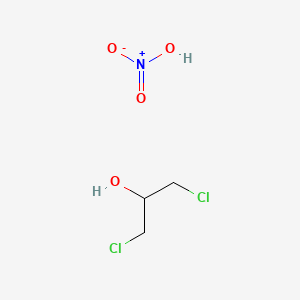
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
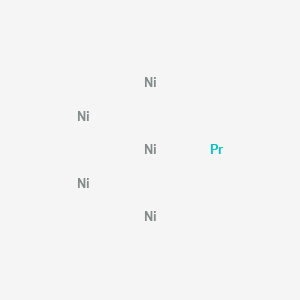
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
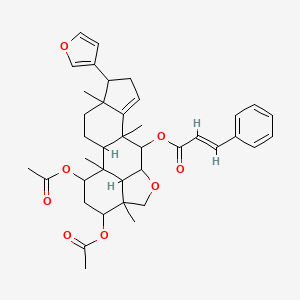
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)


